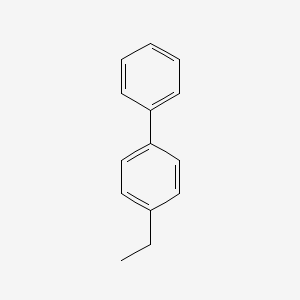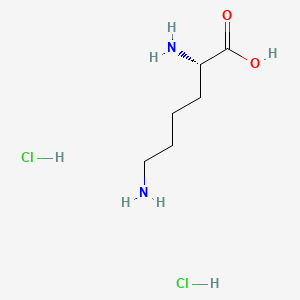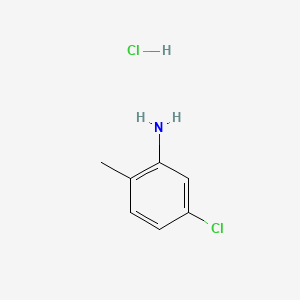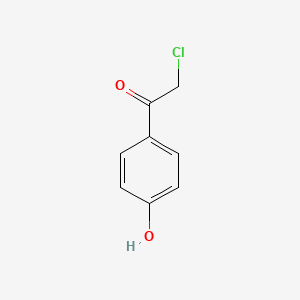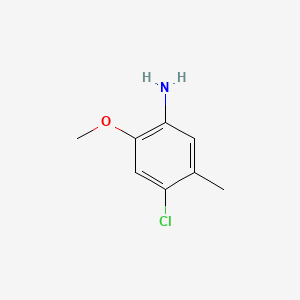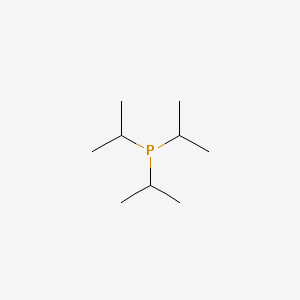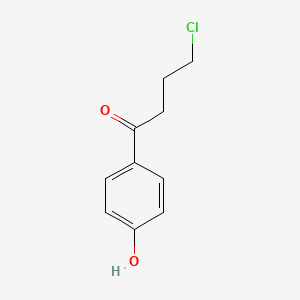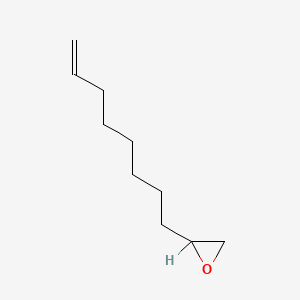
1,2-Epoxy-9-decene
概要
説明
1,2-Epoxy-9-decene is an unsaturated epoxide . It is also known by the synonym (7-Octenyl)oxirane . The empirical formula is C10H18O and the molecular weight is 154.25 .
Synthesis Analysis
This compound has been used in the synthesis of air-stable aluminum nanoparticles (Al NPs). The epoxide ring is highly susceptible to ring-opening polymerization, leading to the formation of putative polyether loops on the nascent Al NP surface .
Molecular Structure Analysis
The molecular formula of this compound is C10H18O . The molecular weight is 154.25 g/mol .
Chemical Reactions Analysis
This compound has been used in the synthesis of air-stable aluminum nanoparticles (Al NPs). The epoxide ring is highly susceptible to ring-opening polymerization .
Physical and Chemical Properties Analysis
This compound is a liquid at 20°C . It has a refractive index of 1.442 and a density of 0.842 g/mL at 25°C . The boiling point is 80°C/15 mmHg and the flash point is 78°C .
科学的研究の応用
Photocatalytic Epoxidation
1,2-Epoxy-9-decene is used in photocatalytic epoxidation, a process where 1-decene is converted to 1,2-epoxydecane using TiO2 under UV light, with hydrogen peroxide as an oxygen source. This method has been found effective under both UV and visible light, with higher selectivity under visible light. The conversion efficiency of incident photons to 1,2-epoxydecane was about 2% under visible light in the 440–480 nm range (Ohno, Masaki, Hirayama, & Matsumura, 2001).
Biomolecular Linking to Semiconductors
The compound is used in a two-step method for covalently linking biomolecules to hydrogen-terminated group-IV semiconductors. This involves forming a covalent bond with the silicon, germanium, or diamond surface, followed by reaction with the biomolecule. A study demonstrated this by attaching an esterase B to a Si(111) surface, maintaining enzyme activity and long-term stability (Jeanquartier et al., 2008).
Atmospheric Non-equilibrium Oxygen Plasma
This compound is involved in the epoxidation of 1-decene using atmospheric pressure glow plasma. This method facilitates the production of 1,2-epoxydecane under atmospheric pressure without catalysts, suggesting a potential for organic compound oxidation processes (Suga & Sekiguchi, 2006).
Polymer Synthesis and Modification
This compound is significant in the polymer industry. It's used for the rapid copolymerization with anhydrides and CO2, creating polymers with high molecular weight and potential applications in various fields (Jin, Zeng, & Ullah, 2017). Additionally, its role in microwave-assisted rapid synthesis of polyethers presents an efficient alternative for polymer production (Ahmadi & Ullah, 2017).
Surface Modification and Analysis Techniques
The compound is used in modifying the surface of porous silicon for sample pretreatment and analysis in mass spectrometry. It facilitates the binding of species from sample solutions through electrostatic interactions, enhancing the analysis process (Xu et al., 2006).
Nanoparticle Synthesis
This compound has been used in the synthesis of air-stable aluminum nanoparticles. It acts as a capping agent facilitating the formation of a polymer matrix around the nanoparticles, enhancing stability and preventing degradation (Thomas et al., 2013).
Safety and Hazards
特性
IUPAC Name |
2-oct-7-enyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-10-9-11-10/h2,10H,1,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZHJHKCOZGQJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701006337 | |
| Record name | 2-(Oct-7-en-1-yl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701006337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85721-25-1 | |
| Record name | 1,2-Epoxy-9-decene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85721-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (7-Octenyl)oxirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085721251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Oct-7-en-1-yl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701006337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oct-7-enyloxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.369 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (7-OCTENYL)OXIRANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2A752E1N5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,2-Epoxy-9-decene interact with silicon-based materials? What are the potential applications of this interaction?
A1: this compound readily reacts with hydrogen-terminated silicon surfaces through a UV-mediated hydrosilylation process. [, ] This results in the formation of a stable Si-C bond, attaching the molecule to the surface. [] This property makes it an excellent linker for attaching biomolecules, such as enzymes, [] or zwitterionic polymers to silicon-based materials. [] This surface modification can be used to create protein-repellent surfaces, [] biosensors, and other biocompatible materials. [, ]
Q2: Can this compound be used to modify materials other than silicon?
A2: Yes, this compound has been successfully employed in the synthesis of air-stable aluminum nanoparticles. [] The molecule, along with methyl methacrylate, participates in a copolymerization reaction during the nanoparticle formation. This process allows for the creation of a protective layer on the aluminum nanoparticles, increasing their stability against oxidation in air. []
Q3: How does the chain length of the epoxy monomer in epoxy-based silicone prepolymers synthesized with this compound affect the properties of the resulting UV-curable coatings?
A3: Research indicates that increasing the chain length of the open-chain epoxy monomer, like this compound, in UV-curable epoxy-based silicone coatings leads to higher glass transition temperatures (Tg) and increased hydrophobicity. [] This is attributed to the greater flexibility and lower crosslinking density offered by longer chain monomers. [] The resulting films exhibit excellent heat resistance, hydrophobicity, and desirable anti-graffiti and ink removal properties, suggesting their potential for various industrial applications, including anti-smudge and anti-graffiti coatings. []
Q4: Can this compound be used to create antimicrobial materials?
A4: Yes, this compound plays a crucial role in synthesizing antimicrobial copolymers. By reacting with the amino end groups of poly hexamethylene guanidine hydrochloride (PHMG), it introduces vinyl end groups. [] These modified PHMG chains can then copolymerize with methyl methacrylate (MMA), forming a water-insoluble antimicrobial copolymer. [] This copolymer exhibits long-lasting antimicrobial activity against bacteria like Escherichia coli, demonstrating its potential for applications in self-sterilizing coatings and water decontamination. []
Q5: What are the implications of using this compound for nitric oxide (NO) release applications?
A5: this compound is instrumental in synthesizing NO-releasing macromolecules. When conjugated to dendrimers like poly(amidoamine) (PAMAM) [] and poly(propylene imine) (PPI), [] it modifies their exterior properties, influencing their interaction with NO. This modification allows for the formation of N-diazeniumdiolate NO donors, enabling controlled release of NO. [, ] The hydrophobicity introduced by this compound impacts the NO release kinetics, offering a means to fine-tune NO delivery for potential applications like antibacterial agents and biofilm eradication. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



